2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone
Overview
Description
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C15H12BrNO4. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a phenylmethoxy group attached to an ethanone backbone.
Chemical Reactions Analysis
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenylmethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies, particularly in the investigation of protein interactions and functions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone: This compound has a similar structure but includes a fluorine atom and a methoxy group, which may alter its reactivity and applications.
2-Bromo-3-nitroacetophenone: This compound is structurally related but lacks the phenylmethoxy group, leading to different chemical properties and uses.
Properties
IUPAC Name |
2-bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-13(18)12-7-4-8-14(15(12)17(19)20)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCJMGUCZTSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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